molecular formula C37H46FN5O2 B605672 ATM-3507 CAS No. 1861449-70-8

ATM-3507

カタログ番号: B605672
CAS番号: 1861449-70-8
分子量: 611.8 g/mol
InChIキー: FNEHSJQRIWHZKS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ATM-3507は、がん研究において大きな期待が寄せられている強力な抗トロポミオシン剤です。これは、がん細胞に多く見られるトロポミオシンアイソフォームTpm3.1を標的にし、アクチンフィラメントの機能を阻害します。 この化合物は、さまざまな癌細胞株に対して細胞毒性を示しており、がんとの戦いに役立つ貴重なツールとなっています .

準備方法

ATM-3507の合成には、その強力な活性を達成するために特定の官能基を組み込むなど、いくつかのステップが含まれます。合成経路は通常、以下の手順に従います。

This compoundの工業生産方法は広く文書化されていませんが、おそらくラボの合成プロセスをスケールアップしながら、一貫性と品質管理を確保する必要があります。

化学反応の分析

Binding Affinity and Stoichiometry

ATM-3507 demonstrates concentration-dependent incorporation into Tpm3.1/actin co-polymers with an apparent binding affinity of 2 µM and saturation at 1 molecule per Tpm3.1 dimer . Key experimental findings include:

ParameterValueMethod Used
Binding Affinity (Kd)2 µMRadiolabeled incorporation
Saturation Concentration5 µMCentrifugation assay
Molar Ratio at Saturation1:1 (this compound:Tpm3.1)Scintillation counting

No significant binding occurs with preformed Tpm3.1/actin filaments, indicating dependence on co-polymerization .

Structural Stabilization of Tpm

This compound increases the thermal stability of Tpm3.1’s C-terminal domain and overlap junction, as shown by circular dichroism (CD) spectroscopy:

Thermal Melting Temperatures (Tm)

Tpm3.1 FragmentTm Without this compoundTm With this compoundΔTm
N-terminal peptide52.3°C52.0°C-0.3°C
C-terminal peptide44.4°C46.5°C+2.1°C
N+C overlap junction44.9°C47.6°C+2.7°C

The compound selectively stabilizes the C-terminal region and overlap junction, suggesting binding to these regions during actin filament assembly .

Molecular Dynamics of Overlap Junction Integration

Molecular dynamics simulations (MDS) reveal this compound integrates into the 4-helix coiled-coil overlap junction formed by adjacent Tpm3.1 dimers:

  • Binding Site : Hydrophobic core of the overlap junction, with fluorophenyl and N-methylpiperazine groups oriented toward solvent .
  • Interactions : Dominated by hydrophobic contacts with all four α-helical chains; no hydrogen bonding observed .
  • Structural Impact : Widens the overlap junction by ~3 Å, altering Tpm3.1’s lateral movement on actin filaments .

Functional Consequences on Actin Filaments

This compound disrupts Tpm3.1’s regulatory role in actin dynamics:

  • Filament Stability : Nullifies Tpm3.1’s protection against actin depolymerization when added during polymerization .
  • Myosin Interaction : Alters Tpm3.1’s geometry, potentially reducing myosin motor protein binding efficiency .

Pharmacological Specificity

This compound shows minimal off-target effects:

  • Tissue Tolerance : No observed toxicity in skeletal muscle in murine and canine models .
  • Isoform Selectivity : Preferential activity against Tpm3.1 over other tropomyosin isoforms (e.g., Tpm1.1) .

This compound’s mechanism hinges on its integration into the Tpm3.1 overlap junction during actin polymerization, stabilizing specific domains and altering filament dynamics. This non-covalent interaction provides a template for developing isoform-specific cytoskeletal disruptors.

科学的研究の応用

ATM-3507は、化学、生物学、医学、産業の分野において、幅広い科学研究への応用が期待されています。

作用機序

ATM-3507は、がん細胞に多く見られるトロポミオシンアイソフォームTpm3.1を標的にすることで、その効果を発揮します。これは、Tpm3.1を含むアクチンフィラメントの4-ヘリックスコイルコイルオーバーラップジャンクションに組み込まれ、その安定性と機能を変化させます。 この破壊は、アクチンフィラメントと他のタンパク質の相互作用に影響を与え、細胞分裂や移動などの細胞プロセスにおける変化につながります .

類似化合物の比較

This compoundは、TR100などの他の抗トロポミオシン化合物と比較されています。両方の化合物がTpm3.1を標的にしていますが、this compoundはより高い結合親和性を示し、より好ましい薬物様特性を有しています。 これは、this compoundを、Tpm3.1を含むアクチンフィラメントのより強力で選択的な阻害剤にするものです .

類似化合物には以下のようなものがあります。

This compoundは、Tpm3.1を選択的に標的にする独自の能力と、好ましい薬物様特性を有しているため、がん研究や治療において貴重な化合物です。

類似化合物との比較

ATM-3507 is compared with other anti-tropomyosin compounds, such as TR100. While both compounds target Tpm3.1, this compound has shown higher binding affinity and more favorable drug-like characteristics. This makes this compound a more potent and selective inhibitor of Tpm3.1-containing actin filaments .

Similar compounds include:

This compound’s unique ability to selectively target Tpm3.1 and its favorable drug-like properties make it a valuable compound in cancer research and therapy.

生物活性

ATM-3507 is an innovative compound designed to target the actin/tropomyosin cytoskeleton, particularly focusing on the tropomyosin protein Tpm3.1. This compound has shown significant promise in preclinical studies, demonstrating potential applications in cancer therapy by disrupting the cytoskeletal architecture of cancer cells.

This compound functions primarily by binding to Tpm3.1, which is crucial for maintaining the stability and functionality of actin filaments. The binding of this compound disrupts the interaction between Tpm3.1 and actin, leading to:

  • Induction of Apoptosis : this compound has been shown to induce cell death in various cancer cell lines by impairing Tpm3.1 function, which is vital for cell survival and proliferation .
  • Mitotic Defects : In combination with vincristine, a microtubule depolymerizer, this compound promotes mitotic defects, enhancing the cytotoxic effects on cancer cells .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits Tpm3.1-containing filaments, leading to:

  • Cytotoxicity : The compound exhibits a high degree of cytotoxicity against cancer cells, with significant effects observed in neuroblastoma models .
  • Synergistic Effects : When used in combination with other chemotherapeutic agents like vinca alkaloids and taxanes, this compound shows enhanced efficacy, resulting in profound G2-M arrest and disruption of mitotic spindles .

In Vivo Studies

Research involving animal models has further validated the efficacy of this compound:

  • Tumor Growth Inhibition : In vivo studies indicate that this compound significantly inhibits tumor growth compared to control groups. Mice treated with a combination therapy involving this compound showed median survival rates exceeding 49 days, compared to 18 days for those receiving monotherapy .
  • Pharmacokinetics : The pharmacokinetic profile reveals a maximum tolerated dose (MTD) of 150 mg/kg for this compound, with a half-life of approximately 5.01 hours and a steady-state plasma clearance rate of 33.8 mL/min/kg .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
CytotoxicityInduces apoptosis in cancer cells
Mitotic DefectsEnhances vincristine-induced defects
Synergistic EffectsWorks well with microtubule inhibitors
Tumor Growth InhibitionSignificant reduction in tumor size

Table 2: Pharmacokinetic Parameters

ParameterValue
Maximum Tolerated Dose (MTD)150 mg/kg
Half-Life5.01 hours
Plasma Clearance33.8 mL/min/kg
Volume of Distribution7.23 L/kg

Case Study 1: Neuroblastoma Models

In a series of experiments conducted on neuroblastoma cell lines, this compound was found to induce significant cytotoxic effects when combined with traditional chemotherapeutics. This synergy led to enhanced apoptosis rates and improved overall survival in treated mice.

Case Study 2: Epithelial Ovarian Cancer

This compound has also been tested in models of epithelial ovarian cancer, where it promoted mitotic defects and increased sensitivity to other chemotherapeutic agents. This study highlights its potential as a combinatorial agent in treating resistant cancer types.

特性

IUPAC Name

[3-[2,3-dimethyl-1-[3-(4-methylpiperazin-1-yl)propyl]indol-5-yl]oxyphenyl]-[4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H46FN5O2/c1-28-29(2)43(16-5-15-40-20-18-39(3)19-21-40)36-13-12-34(27-35(28)36)45-33-7-4-6-31(26-33)37(44)42-24-22-41(23-25-42)17-14-30-8-10-32(38)11-9-30/h4,6-13,26-27H,5,14-25H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEHSJQRIWHZKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)OC3=CC=CC(=C3)C(=O)N4CCN(CC4)CCC5=CC=C(C=C5)F)CCCN6CCN(CC6)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H46FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1861449-70-8
Record name ATM-3507
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1861449708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ATM-3507
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17198
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ATM-3507
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC4FSR36T2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ATM-3507
Reactant of Route 2
Reactant of Route 2
ATM-3507
Reactant of Route 3
Reactant of Route 3
ATM-3507
Reactant of Route 4
Reactant of Route 4
ATM-3507
Reactant of Route 5
Reactant of Route 5
ATM-3507
Reactant of Route 6
Reactant of Route 6
ATM-3507

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。